N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide
Description
N3-[2-(4-Chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with chlorine at position 6, a trifluoromethyl group at position 4, and a 2-(4-chlorophenyl)-2-oxoethyl moiety at the N3 position.
Properties
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N2O2/c16-9-3-1-8(2-4-9)12(23)7-22-14(24)10-6-21-13(17)5-11(10)15(18,19)20/h1-6H,7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLABMJOGRQHNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 6-chloronicotinic acid, and trifluoromethylamine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 6-chloronicotinic acid in the presence of a suitable catalyst to form an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Molecular Formula : C₁₅H₁₂ClF₃N₂O₂S
- Key Features: Pyrimidinone core (4(3H)-pyrimidinone) instead of a nicotinamide ring. Ethyl group at position 3 and a sulfanyl linker connecting the 2-(4-chlorophenyl)-2-oxoethyl group.
- The sulfanyl (-S-) linker could enhance metabolic stability compared to the amide (-CONH-) group in nicotinamide derivatives .
Table 1: Structural Differences in Core Heterocycles
| Compound | Core Structure | Substituents at Key Positions |
|---|---|---|
| Target Nicotinamide Derivative | Pyridine (nicotinamide) | N3: 2-(4-chlorophenyl)-2-oxoethyl |
| Pyrimidinone Analogue | Pyrimidinone | C2: Sulfanyl-linked 4-chlorophenyl |
N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
- Molecular Formula : C₂₉H₂₁Cl₂N₃O₃S
- Key Features :
- Pyridine-3-carboxamide core with additional substituents:
- Cyano (-CN) at position 3.
- 4-Methoxyphenyl at position 3.
- Methyl group at position 2.
- Comparison: The cyano group introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic substitution reactions. The 4-methoxyphenyl substituent may improve solubility compared to the trifluoromethyl group in the target compound .
2-(4-Chlorophenyl)-2-oxoethyl Derivatives in Other Scaffolds
- Examples from Evidence :
- 2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate : A benzoate ester with a trifluoromethyl group, studied for its crystallographic properties .
- 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate : Features dual chloro substituents, with DFT studies highlighting its optimized geometry and vibrational spectra .
- Comparison: Ester-linked derivatives (e.g., benzoates) are generally more hydrolytically labile than amides, impacting their pharmacokinetic profiles.
Nicotinonitrile Derivatives
- Example: 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Key Features :
- Nitrile (-CN) group replaces the carboxamide (-CONH₂) in the nicotinamide scaffold.
- Sulfanyl-linked 4-chlorophenyl at position 2.
Biological Activity
N3-[2-(4-chlorophenyl)-2-oxoethyl]-6-chloro-4-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A nicotinamide core,
- A trifluoromethyl group,
- A chlorophenyl moiety.
Molecular Formula
- Molecular Weight : 335.75 g/mol
- Chemical Formula : C15H12ClF3N2O
Anticancer Activity
Recent studies have indicated that derivatives of nicotinamide exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of this compound against several human tumor cell lines. Results showed:
- Cell Lines Tested : HeLa, MCF-7, A549.
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
This indicates a moderate level of cytotoxicity, particularly in cervical and breast cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against pathogenic bacteria and fungi.
Antibacterial Studies
Research has shown that compounds with similar structures exhibit inhibitory effects on bacterial growth. The following table summarizes the findings:
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may have potential as an antimicrobial agent, particularly against Gram-positive bacteria.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Walls : Its structural components may interfere with bacterial cell wall synthesis.
Summary of Findings
- Cytotoxic Effects : Demonstrated moderate cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Effective against certain bacterial strains, indicating potential for development as an antibiotic.
- Mechanistic Insights : Suggests multiple modes of action that warrant further investigation.
Future Directions
Further research is needed to:
- Explore the full spectrum of biological activities.
- Investigate potential side effects and toxicity in vivo.
- Conduct clinical trials to evaluate therapeutic efficacy in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
